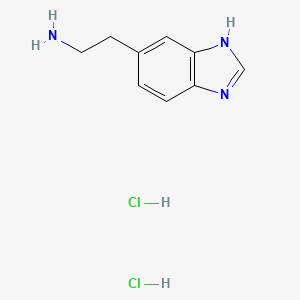
2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride
Descripción
2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The benzimidazole moiety is a crucial pharmacophore in medicinal chemistry, making this compound of significant interest in various scientific fields.
Propiedades
Número CAS |
1956366-01-0 |
|---|---|
Fórmula molecular |
C9H12ClN3 |
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
2-(3H-benzimidazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c10-4-3-7-1-2-8-9(5-7)12-6-11-8;/h1-2,5-6H,3-4,10H2,(H,11,12);1H |
Clave InChI |
JUOJANIHLLDCSI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCN)NC=N2.Cl.Cl |
SMILES canónico |
C1=CC2=C(C=C1CCN)NC=N2.Cl |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include an alkaline alcoholic solution or acetonitrile solution with cyanogen bromide . The process generally follows these steps:
- Construction of the benzene ring containing 1-2 diamino groups.
- Ring closure of the compound (o-phenylenediamine) to form the imidazole ring.
- Derivatization of the ring system if necessary .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Aplicaciones Científicas De Investigación
2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and inhibiting cell division . This mechanism is particularly relevant in their anticancer and antiparasitic activities. Additionally, the compound may interact with other cellular targets, leading to its diverse pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Albendazole
- Mebendazole
- Thiabendazole
- Cyclobendazole
- Ridinalazon
Uniqueness
2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride is unique due to its specific structure and the presence of the ethylamine group, which may confer distinct pharmacological properties compared to other benzimidazole derivatives. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


